molecular formula C9H18N2O3 B2964151 tert-Butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride CAS No. 66575-26-6

tert-Butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride

Cat. No.: B2964151
CAS No.: 66575-26-6
M. Wt: 202.254
InChI Key: BRWIPGSUTYVUBF-ZCFIWIBFSA-N
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Description

tert-Butyl ®-4,5-diamino-5-oxopentanoate monohydrochloride is a chemical compound that features a tert-butyl ester group, an amino group, and a hydrochloride salt

Scientific Research Applications

tert-Butyl ®-4,5-diamino-5-oxopentanoate monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, tert-butyl compounds can be flammable and may cause eye and skin irritation . The diamino-5-oxopentanoate component could also present hazards, depending on its specific properties .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it’s being studied for potential use in pharmaceuticals, future research could focus on understanding its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy . If it’s being studied for use in materials science or another field, future research could focus on understanding and optimizing its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-4,5-diamino-5-oxopentanoate monohydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl 4,5-diamino-5-oxopentanoate and hydrochloric acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl ®-4,5-diamino-5-oxopentanoate monohydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized for maximum yield and efficiency, and advanced purification techniques are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-4,5-diamino-5-oxopentanoate monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl ®-4,5-diamino-5-oxopentanoate monohydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The tert-butyl ester group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4,5-diamino-5-oxopentanoate: Lacks the hydrochloride salt, which may affect its solubility and reactivity.

    tert-Butyl 4,5-diamino-5-hydroxypentanoate: Contains a hydroxyl group instead of an oxo group, leading to different chemical properties.

    tert-Butyl 4,5-diamino-5-oxopentanoate dihydrochloride: Contains two hydrochloride salts, which may enhance its solubility in water.

Uniqueness

tert-Butyl ®-4,5-diamino-5-oxopentanoate monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and oxo groups, along with the tert-butyl ester and hydrochloride salt, makes it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl (4R)-4,5-diamino-5-oxopentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-7(12)5-4-6(10)8(11)13;/h6H,4-5,10H2,1-3H3,(H2,11,13);1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLREMKEFHDCSV-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66575-26-6
Record name H-D-Glu(OtBu)-NH2 hydrochloride
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